molecular formula C18H27N3O3S B2676944 N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252821-97-8

N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2676944
CAS RN: 1252821-97-8
M. Wt: 365.49
InChI Key: SEEMYCYXJPMJFP-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.49. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Compounds featuring the thieno[3,2-d]pyrimidine scaffold have been explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them attractive targets for anticancer therapies. Research has highlighted compounds exhibiting potent inhibitory activity against both human TS and DHFR, indicating their potential for development as antitumor agents. For example, a study demonstrated the synthesis and evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, revealing their significant dual inhibitory activity and suggesting their utility in cancer treatment (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

Antitumor Agents

The modification of the thieno[3,2-d]pyrimidine core has led to the discovery of compounds with notable antitumor activity. Synthesis efforts have focused on optimizing the structure for enhanced efficacy against various cancer cell lines. For instance, certain derivatives have been synthesized and tested for their anticancer potential, with some showing activity comparable to established chemotherapy agents. This includes the development of 2,4-diamino substitutions and the introduction of different functional groups to improve biological activity and specificity (Hafez & El-Gazzar, 2017).

Synthesis and Biological Activity

The chemical versatility of thieno[3,2-d]pyrimidine derivatives allows for the synthesis of a wide range of compounds with potential biological activities. Studies have detailed the synthesis routes and evaluated the antimicrobial and anticancer activities of these compounds, underscoring their potential in developing new therapeutic agents. Research has shown that specific substitutions at key positions on the thieno[3,2-d]pyrimidine ring can lead to compounds with significant biological activity, opening pathways for the design of novel drugs with improved efficacy and selectivity (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

properties

IUPAC Name

N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-12(2)5-8-19-15(22)11-21-14-7-10-25-16(14)17(23)20(18(21)24)9-6-13(3)4/h7,10,12-13H,5-6,8-9,11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEMYCYXJPMJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C2=C(C(=O)N(C1=O)CCC(C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

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